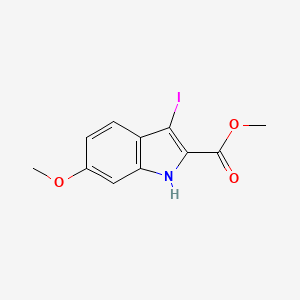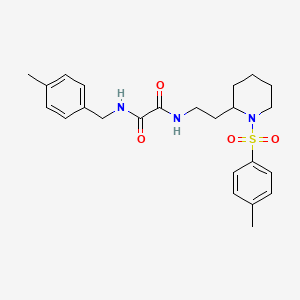
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared through a specific synthesis method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects that make it a potential candidate for drug development. It has been shown to exhibit potent anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been shown to exhibit potent antidepressant and anxiolytic activity, which makes it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, it exhibits potent biological activity, which makes it a potential candidate for drug development. However, one of the main limitations is that it is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
将来の方向性
There are various future directions for research on methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Additionally, further research is needed to determine its potential use in the treatment of various neurological and psychiatric disorders. Finally, research is needed to develop more stable derivatives of this compound that can be used in lab experiments and potentially for drug development.
合成法
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of 1H-indole-2-carboxylic acid, which is reacted with thionyl chloride to form 1H-indole-2-carbonyl chloride. The carbonyl chloride is then treated with methanol and potassium carbonate to form methyl 1H-indole-2-carboxylate. The final step in the synthesis process involves the reaction of methyl 1H-indole-2-carboxylate with iodine monochloride to form this compound.
科学的研究の応用
Methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate has various scientific research applications due to its unique chemical properties. It has been studied extensively for its potential use in the field of organic synthesis, as it can be used as a building block for the synthesis of other complex molecules. Additionally, it has been studied for its potential use in the field of medicinal chemistry, as it exhibits various biological activities that make it a potential candidate for drug development.
特性
IUPAC Name |
methyl 3-iodo-6-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGHLBILSVVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)

![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2830101.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2830102.png)
![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)


![Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B2830112.png)